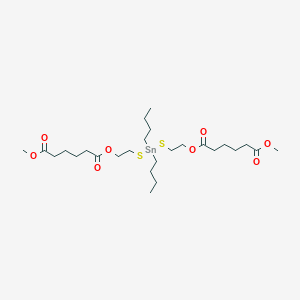
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate is a chemical compound with the molecular formula C26H44O8S2Sn-4 and a molecular weight of 667.46276. It is also known by its IUPAC name, 6-O-[2-[dibutyl-[2-(6-methoxy-6-oxohexanoyl)oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-methyl hexanedioate. This compound is primarily used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers, where it acts as a heat stabilizer to prevent degradation during processing and use .
Preparation Methods
The synthesis of (Dibutylstannylene)bis(thioethylene) dimethyl diadipate involves the reaction of dibutyltin oxide with thioethylene glycol and dimethyl adipate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioethylene groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
(Dibutylstannylene)bis(thioethylene) dimethyl diadipate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the production of PVC and other polymers, where it acts as a heat stabilizer to prevent degradation during processing.
Mechanism of Action
The mechanism of action of (Dibutylstannylene)bis(thioethylene) dimethyl diadipate involves its interaction with polymer chains to stabilize them against thermal degradation. The compound forms a protective layer around the polymer chains, preventing the breakdown of the polymer structure at high temperatures. Molecular targets include the reactive sites on the polymer chains, where the compound binds and exerts its stabilizing effect.
Comparison with Similar Compounds
Similar compounds to (Dibutylstannylene)bis(thioethylene) dimethyl diadipate include:
Dibutyltin dilaurate: Used as a catalyst in polyurethane production.
Dibutyltin oxide: Used as a stabilizer in PVC production.
Dibutyltin diacetate: Used as a catalyst in esterification reactions. What sets this compound apart is its dual functionality as both a stabilizer and a reagent in organic synthesis, making it a versatile compound in various applications.
Properties
CAS No. |
70969-72-1 |
|---|---|
Molecular Formula |
C26H48O8S2Sn |
Molecular Weight |
671.5 g/mol |
IUPAC Name |
6-O-[2-[dibutyl-[2-(6-methoxy-6-oxohexanoyl)oxyethylsulfanyl]stannyl]sulfanylethyl] 1-O-methyl hexanedioate |
InChI |
InChI=1S/2C9H16O4S.2C4H9.Sn/c2*1-12-8(10)4-2-3-5-9(11)13-6-7-14;2*1-3-4-2;/h2*14H,2-7H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
TWUWIQQYZCANIJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(SCCOC(=O)CCCCC(=O)OC)SCCOC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















